molecular formula C12H14O2 B14001707 2,5-Diallylbenzene-1,4-diol CAS No. 7390-41-2

2,5-Diallylbenzene-1,4-diol

Cat. No.: B14001707
CAS No.: 7390-41-2
M. Wt: 190.24 g/mol
InChI Key: ZBWLFAIFBZLNJB-UHFFFAOYSA-N
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Description

2,5-Diallylbenzene-1,4-diol is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions and two allyl groups (-CH2CH=CH2) at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diallylbenzene-1,4-diol typically involves the allylation of hydroquinone. One common method is the reaction of hydroquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diallylbenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The allyl groups can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of 2,5-diallyl-1,4-benzoquinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Diallylbenzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diallylbenzene-1,4-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 2 positions.

    Resorcinol (1,3-dihydroxybenzene): Hydroxyl groups at the 1 and 3 positions.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure but without allyl groups.

Properties

CAS No.

7390-41-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,5-bis(prop-2-enyl)benzene-1,4-diol

InChI

InChI=1S/C12H14O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8,13-14H,1-2,5-6H2

InChI Key

ZBWLFAIFBZLNJB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1O)CC=C)O

Origin of Product

United States

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